molecular formula C26H29N3O2S B11382225 N-(4-ethylphenyl)-4,6-dimethyl-2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide

N-(4-ethylphenyl)-4,6-dimethyl-2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide

Cat. No.: B11382225
M. Wt: 447.6 g/mol
InChI Key: JCRKLIFKLVEABT-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-4,6-dimethyl-2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with ethyl, dimethyl, and carboxamide groups, along with a sulfanyl linkage to an oxo-aminoethyl group. Its unique structure suggests potential utility in medicinal chemistry, particularly in the design of novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-4,6-dimethyl-2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyridine Core: Starting with a substituted pyridine precursor, the core structure is synthesized through cyclization reactions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents under basic conditions.

    Attachment of the Oxo-aminoethyl Group: This step involves the reaction of the sulfanyl intermediate with an oxo-aminoethyl compound, typically under mild heating and catalytic conditions.

    Final Carboxamide Formation: The carboxamide group is introduced through amidation reactions, using amine derivatives and coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include:

    Optimization of Reaction Conditions: Ensuring high yield and purity through controlled temperature, pressure, and reagent concentrations.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing chromatography and recrystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-4,6-dimethyl-2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxo group can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.

    Substitution: The ethyl and dimethyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, under varying temperatures and solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-4,6-dimethyl-2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibit or modulate enzyme activity by interacting with the active site or allosteric sites.

    Interact with Receptors: Act as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.

    Modulate Pathways: Affect biochemical pathways by altering the activity of key proteins or enzymes involved in the process.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-4,6-dimethyl-2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide
  • N-(4-ethylphenyl)-4,6-dimethyl-2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)pyridine-3-carboxylate
  • N-(4-ethylphenyl)-4,6-dimethyl-2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)pyridine-3-thioamide

Uniqueness

N-(4-ethylphenyl)-4,6-dimethyl-2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of ethyl, dimethyl, and carboxamide groups, along with the sulfanyl linkage, provides distinct reactivity and potential for diverse applications.

Properties

Molecular Formula

C26H29N3O2S

Molecular Weight

447.6 g/mol

IUPAC Name

N-(4-ethylphenyl)-4,6-dimethyl-2-[2-oxo-2-(1-phenylethylamino)ethyl]sulfanylpyridine-3-carboxamide

InChI

InChI=1S/C26H29N3O2S/c1-5-20-11-13-22(14-12-20)29-25(31)24-17(2)15-18(3)27-26(24)32-16-23(30)28-19(4)21-9-7-6-8-10-21/h6-15,19H,5,16H2,1-4H3,(H,28,30)(H,29,31)

InChI Key

JCRKLIFKLVEABT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)NC(C)C3=CC=CC=C3

Origin of Product

United States

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